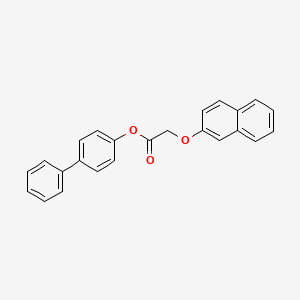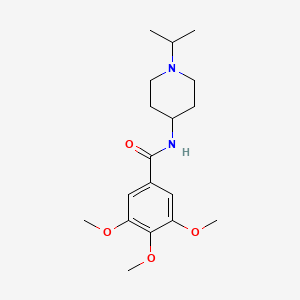
1-(ethylthio)-4-(4-methoxyphenyl)phthalazine
Overview
Description
1-(ethylthio)-4-(4-methoxyphenyl)phthalazine, also known as EMPT, is a chemical compound that has been studied extensively for its potential therapeutic applications. EMPT belongs to the family of phthalazine derivatives and has been found to possess a wide range of bioactive properties.
Mechanism of Action
The exact mechanism of action of 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine is not yet fully understood. However, it is believed that 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine exerts its bioactive properties by modulating various signaling pathways in the body. For example, 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine has also been found to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the body's antioxidant defense system.
Biochemical and Physiological Effects
1-(ethylthio)-4-(4-methoxyphenyl)phthalazine has been found to exhibit a wide range of biochemical and physiological effects. For example, 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine has been shown to reduce oxidative stress and inflammation in various cell and animal models. 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine in lab experiments is its wide range of bioactive properties. 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. Additionally, 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine has been shown to be relatively safe and well-tolerated in animal models.
However, there are also some limitations to using 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine in lab experiments. For example, the synthesis of 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine can be challenging, and the yield of the final product can be relatively low. Additionally, the exact mechanism of action of 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine is not yet fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine. One area of interest is the potential use of 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine and to identify its molecular targets in the body. Finally, there is a need for more efficient and scalable methods for synthesizing 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine, which could facilitate its use in large-scale studies and clinical trials.
Scientific Research Applications
1-(ethylthio)-4-(4-methoxyphenyl)phthalazine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine exhibits a wide range of bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. 1-(ethylthio)-4-(4-methoxyphenyl)phthalazine has also been found to possess neuroprotective, antimicrobial, and anti-diabetic properties.
properties
IUPAC Name |
1-ethylsulfanyl-4-(4-methoxyphenyl)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-21-17-15-7-5-4-6-14(15)16(18-19-17)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKBQENDTDRWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfanyl)-4-(4-methoxyphenyl)phthalazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine](/img/structure/B4884636.png)

![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)
![3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B4884653.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4884662.png)
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4884678.png)

![7,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884687.png)
![1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)

![1,1'-oxybis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B4884709.png)
![2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B4884720.png)
![1-(hydroxymethyl)-4-(4-methoxy-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4884723.png)